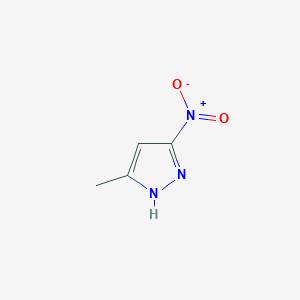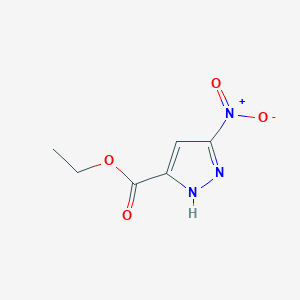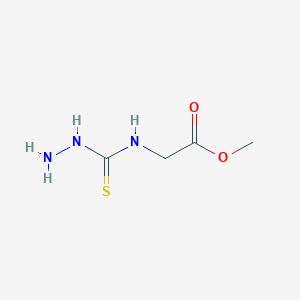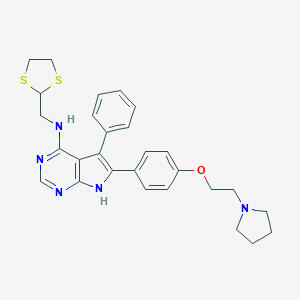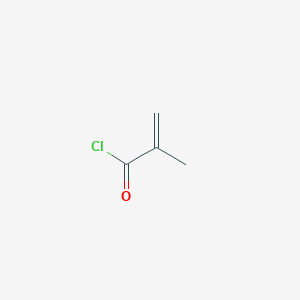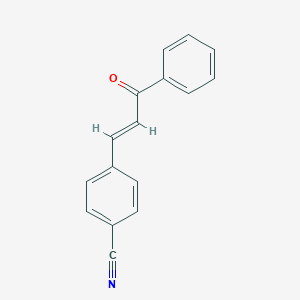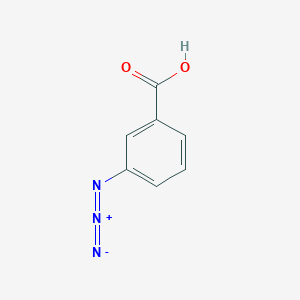![molecular formula C8H7ClN2 B116764 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145934-81-2](/img/structure/B116764.png)
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
概要
説明
“5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the empirical formula C8H7ClN2. It has a molecular weight of 166.61 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecule consists of a pyrrolopyridine core, which is a fused ring system with a six-membered pyridine ring and a five-membered pyrrole ring . The molecule also contains a chlorine atom and a methyl group .
Physical And Chemical Properties Analysis
“5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at room temperature .
科学的研究の応用
Application in Cancer Therapy
- Scientific Field : Oncology .
- Summary of the Application : “5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine” is a key component in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .
- Methods of Application/Experimental Procedures : The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .
- Results/Outcomes : The FDA approved this drug in 2019 . Its monohydrochloride is being sold under the brand name Turalio .
Application in Fibroblast Growth Factor Receptor Inhibition
- Scientific Field : Biochemistry .
- Summary of the Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine”, have been synthesized and evaluated for their activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
- Methods of Application/Experimental Procedures : The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .
- Results/Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
- Scientific Field : Endocrinology .
- Summary of the Application : Novel pyrrolo [2,3- d ]pyrimidine-based analogues, including “5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine”, have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . This enzyme plays a key role in the breakdown of starch into sugars, and inhibiting it can help manage blood sugar levels, making it a potential treatment for diabetes .
- Methods of Application/Experimental Procedures : The analogues were synthesized and their ability to inhibit the α-amylase enzyme was evaluated .
- Results/Outcomes : The study found that these analogues could potentially be used in the treatment of diabetes .
Application in Tenosynovial Giant Cell Tumor Treatment
- Scientific Field : Oncology .
- Summary of the Application : “5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine” is a component in the synthesis of a drug used for the treatment of tenosynovial giant cell tumor, a rare type of joint tumor . The drug works by attaching and blocking CSFIR, thereby preventing tumor growth and helping to delay the onset of the symptoms of the disease .
- Methods of Application/Experimental Procedures : The drug was synthesized and its effectiveness in treating tenosynovial giant cell tumor was evaluated .
- Results/Outcomes : The drug was granted orphan designation (EU/3/15/1457) by the European Commission for the treatment of tenosynovial giant cell tumor .
Application in Antimicrobial Activity
- Scientific Field : Microbiology .
- Summary of the Application : A series of 2,4,6-trisubstituted pyrimidines, including “5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine”, have been synthesized and evaluated for their antimicrobial activity . These compounds have shown promising activity against various microbial strains .
- Methods of Application/Experimental Procedures : The compounds were synthesized and their antimicrobial activity was evaluated using the cup plate method .
- Results/Outcomes : Among the derivatives tested, compounds a1, a2, and a3 exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .
Application in α-Amylase Enzyme Inhibition
- Scientific Field : Biochemistry .
- Summary of the Application : Novel pyrrolo [2,3- d ]pyrimidine-based analogues, including “5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine”, have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . This enzyme plays a key role in the breakdown of starch into sugars, and inhibiting it can help manage blood sugar levels, making it a potential treatment for diabetes .
- Methods of Application/Experimental Procedures : The analogues were synthesized and their ability to inhibit the α-amylase enzyme was evaluated .
- Results/Outcomes : The study found that these analogues could potentially be used in the treatment of diabetes .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
将来の方向性
Pyrrolopyridine derivatives, including “5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine”, are of interest in the field of medicinal chemistry due to their potent activities against various targets . Future research may focus on the development of novel and selective inhibitors for the treatment of various diseases.
特性
IUPAC Name |
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEANKJGGQKQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601297 | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
145934-81-2 | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

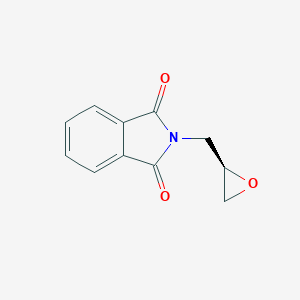
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
